molecular formula C11H10ClN5O3S B8375204 6-Chloro-4-(5-(methylsulfonyl)pyridin-2-ylamino)pyridazine-3-carboxamide

6-Chloro-4-(5-(methylsulfonyl)pyridin-2-ylamino)pyridazine-3-carboxamide

Cat. No. B8375204
M. Wt: 327.75 g/mol
InChI Key: KBTAIIDHFIGCNQ-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

Methyl 6-chloro-4-(5-(methylsulfonyl)pyridin-2-ylamino)pyridazine-3-carboxylate (62 mg, 0.181 mmol) was suspended in ammonia (7M in methanol, 3.94 g, 5 mL, 35.0 mmol). The reaction vessel was sealed. After 18 h, the mixture was concentrated in vacuo to give 6-chloro-4-(5-(methylsulfonyl)pyridin-2-ylamino)pyridazine-3-carboxamide (60 mg, 100%) as an off-white solid that was used directly in the next step without further purification.
Name
Methyl 6-chloro-4-(5-(methylsulfonyl)pyridin-2-ylamino)pyridazine-3-carboxylate
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](OC)=[O:9])=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:15][N:14]=2)[CH:3]=1.[NH3:23]>>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:23])=[O:9])=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:15][N:14]=2)[CH:3]=1

Inputs

Step One
Name
Methyl 6-chloro-4-(5-(methylsulfonyl)pyridin-2-ylamino)pyridazine-3-carboxylate
Quantity
62 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)C(=O)OC)NC1=NC=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)C(=O)N)NC1=NC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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